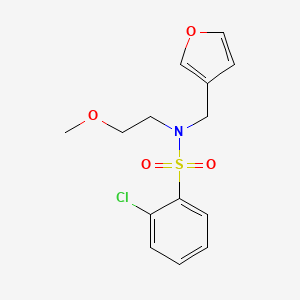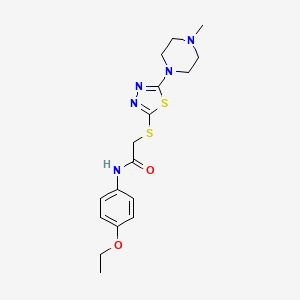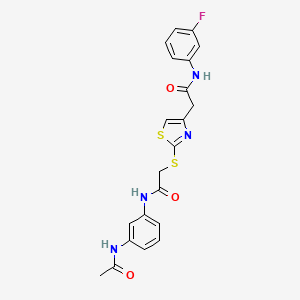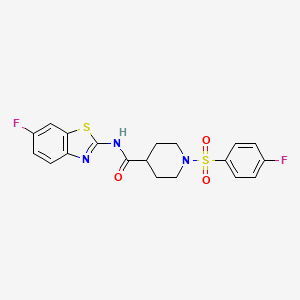![molecular formula C16H15N3O2 B2849673 4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396878-09-3](/img/structure/B2849673.png)
4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzamide moiety substituted with a methoxy group and a pyrazolo[1,5-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the benzamide moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)aniline.
Substitution: Formation of 4-halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets tropomyosin receptor kinases (TRKs), which are involved in cell proliferation, differentiation, and survival.
Pathways Involved: Upon binding to TRKs, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This results in the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their cytotoxic activities against various cancer cell lines.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity.
Uniqueness
4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern and its ability to selectively inhibit TRKs with minimal off-target effects. This selectivity makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-7-5-12(6-8-14)16(20)17-10-13-11-18-19-9-3-2-4-15(13)19/h2-9,11H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTELGZPTXCUZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-benzylpiperidin-4-yl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2849590.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/new.no-structure.jpg)


![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea](/img/structure/B2849602.png)
![3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2849603.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2849604.png)

![3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2849607.png)
![(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2849608.png)
![(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2849610.png)
![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)
